9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine
Description
Historical Trajectory and Evolution of Carbazole-Based Diamines in Chemical Science
The journey of carbazole-based materials began with the isolation of carbazole (B46965) from coal tar in the late 19th century. nih.gov Initially, carbazole and its simple derivatives were primarily of interest for the synthesis of dyes and pigments. The exploration of carbazole's electronic properties, particularly its photoconductivity and electron-donating nature, marked a turning point, paving the way for its use in more advanced applications. researchgate.net
The development of polymer chemistry in the 20th century created a demand for novel monomers that could impart specific functionalities to polymeric materials. Aromatic diamines, as a class of monomers, were crucial for the synthesis of high-performance polymers like polyimides and polyamides, known for their exceptional thermal stability. researchgate.net The incorporation of the carbazole moiety into diamine structures was a logical progression, aiming to combine the robust nature of polyimides with the desirable electronic and optical properties of carbazole.
Early research into carbazole-containing polymers often focused on poly(N-vinylcarbazole) (PVK), but the desire for materials with better processability and tailored electronic characteristics led to the exploration of other carbazole-based monomers. nih.gov The synthesis of diamines containing carbazole units allowed for their incorporation into the main chain of polymers through polycondensation reactions. This approach offered a way to create soluble and thermally stable polyimides and polyamides with pendant carbazole groups or with carbazole units integrated into the polymer backbone. titech.ac.jpscilit.com
The evolution of synthetic methodologies has also played a crucial role. Initially, the synthesis of carbazole-based diamines often involved multi-step procedures. However, ongoing research has led to the development of more efficient synthetic routes, including one-pot syntheses, which are more atom-economical and cost-effective. rsc.org The focus has shifted from merely synthesizing these diamines to fine-tuning their molecular architecture to achieve specific properties, such as enhanced solubility, higher thermal stability, and optimized electronic energy levels for specific applications. researchgate.net
Structural Significance of the 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine Scaffold in Contemporary Research
The molecular architecture of this compound is central to its utility in modern materials science. The bicarbazole core, consisting of two directly linked carbazole units, creates a larger, more rigid, and extended π-conjugated system compared to a single carbazole unit. This extended conjugation is a key factor in determining the electronic and photophysical properties of materials derived from it.
The key structural features and their significance are outlined below:
Rigid and Planar Bicarbazole Core: The bicarbazole unit provides a rigid and planar structure that contributes to the high thermal stability of polymers incorporating this scaffold. This rigidity is advantageous for applications where materials are exposed to high temperatures, such as in electronic devices. titech.ac.jp The planarity of the carbazole units facilitates intermolecular π-π stacking, which can enhance charge transport properties. nih.gov
Extended π-Conjugation: The direct linkage of the two carbazole moieties extends the π-electron delocalization. This generally leads to a lower bandgap and red-shifted absorption and emission spectra compared to corresponding monocarbazole derivatives. This tunability of the electronic properties is crucial for designing materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov
Amino Functional Groups: The two amine (-NH2) groups are the reactive sites that allow this compound to act as a monomer in polycondensation reactions. These groups enable the formation of imide or amide linkages with dianhydrides or dicarboxylic acids, respectively, to produce high-molecular-weight polymers. researchgate.netnih.gov The position of these amino groups on the bicarbazole scaffold influences the geometry and properties of the resulting polymer chain.
Hole-Transporting Character: The electron-rich nature of the nitrogen atom in the carbazole ring makes carbazole-based materials excellent hole-transporting materials. nih.govmdpi.com The bicarbazole structure enhances this property due to the extended conjugation. This makes this compound a promising building block for the hole-transporting layer in OLEDs and perovskite solar cells, aiming to improve device efficiency and stability. mdpi.comrsc.orgrsc.org
The combination of these structural elements results in a monomer that can be used to synthesize polymers with a desirable balance of thermal stability, solubility, and electronic functionality.
Scope and Research Objectives for Academic Investigations of this compound
Academic research on this compound and related carbazole-based diamines is driven by the pursuit of novel materials with superior performance for advanced applications. The primary research objectives can be categorized as follows:
Development of High-Performance Polyimides: A major goal is the synthesis of novel polyimides with enhanced properties. By incorporating the bicarbazole diamine into the polymer backbone, researchers aim to create polyimides that are not only thermally stable but also soluble in common organic solvents, which is a significant challenge for many conventional aromatic polyimides. titech.ac.jpnih.gov Improved solubility facilitates easier processing and fabrication of thin films for electronic applications.
Creation of Novel Electrochromic Materials: There is significant interest in using this compound to synthesize polymers for electrochromic devices (ECDs), also known as "smart windows." The research objectives here are to develop materials that exhibit high contrast in optical transmission between their oxidized and neutral states, fast switching speeds, good coloration efficiency, and excellent long-term cycling stability. nih.govmdpi.commdpi.com The bicarbazole unit is explored for its potential to provide stable redox states and distinct color changes.
Advancement of Hole-Transporting Materials for Optoelectronics: A key research direction is the design and synthesis of more efficient and stable hole-transporting materials (HTMs) for use in OLEDs and perovskite solar cells. mdpi.comrsc.org Academic investigations focus on how the bicarbazole diamine structure can be used to create HTMs with optimal highest occupied molecular orbital (HOMO) energy levels for efficient hole injection, high hole mobility for rapid charge transport, and good film-forming properties. rsc.org The development of dopant-free HTMs is a particular area of interest to enhance the long-term stability of perovskite solar cells. mdpi.com
Fundamental Structure-Property Relationship Studies: A fundamental objective is to understand the relationship between the molecular structure of the bicarbazole diamine, the resulting polymer architecture, and the final material properties. This involves systematic studies where the structure of the diamine or the co-monomer (e.g., different dianhydrides) is varied, and the effects on thermal, optical, and electronic properties are carefully characterized. researchgate.netnih.gov These studies provide crucial insights for the rational design of new materials with tailored functionalities.
The following table summarizes some of the key properties of polymers derived from carbazole-based diamines, illustrating the focus of current research.
| Property | Research Focus | Desired Outcome |
| Solubility | Introduction of flexible or bulky side groups, use of non-coplanar monomers. | Enhanced solubility in common organic solvents for easier processing. researchgate.nettitech.ac.jp |
| Thermal Stability | Incorporation of rigid aromatic structures like bicarbazole. | High glass transition temperatures (Tg) and decomposition temperatures for device longevity. titech.ac.jpnih.gov |
| Electrochemical Behavior | Tuning of redox potentials through molecular design. | Reversible and stable redox processes for reliable electrochromic and electronic device performance. nih.govrsc.org |
| Optical Properties | Modification of the conjugated system to control the bandgap. | Specific absorption and emission characteristics for applications in OLEDs and ECDs. researchgate.netmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H18N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(3-amino-9H-carbazol-4-yl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C24H18N4/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12,27-28H,25-26H2 |
InChI Key |
IARQBIYRLWUWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 9h,9 H 4,4 Bicarbazole 3,3 Diamine and Its Derivatives
Strategies for the Construction of the 4,4'-Bicarbazole Core
The formation of the C-C bond linking two carbazole (B46965) units at their respective 4 and 4' positions is the foundational step in synthesizing the target molecule's core structure. Oxidative coupling is a primary and effective method for this transformation.
Oxidative Coupling Approaches for Bicarbazole Formation
Oxidative coupling reactions facilitate the direct joining of two carbazole molecules. These methods can be broadly categorized into metal-catalyzed and metal-free approaches.
Metal-Catalyzed Oxidative Coupling: Iron(III) salts, such as iron(III) chloride (FeCl3), are frequently used as cost-effective oxidants for synthesizing bicarbazole compounds. chemicalbook.comchemicalbook.com More sophisticated iron catalysts, like hexadecafluorophthalocyanine–iron(II) (F16PcFe), have also been employed, sometimes in conjunction with an acid co-catalyst like methanesulfonic acid (MsOH), to afford 1,1'-bicarbazoles from diarylamines in a two-step process involving an initial iron-catalyzed coupling followed by a palladium-catalyzed cyclization. researchgate.net These reactions typically proceed under ambient conditions in solvents like dichloromethane (B109758) (CH2Cl2). researchgate.net
Metal-Free Oxidative Coupling: An alternative strategy avoids transition metals, utilizing potent organic oxidants. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil, often activated by a strong acid, are effective for this purpose. iitm.ac.inresearchgate.net These metal-free systems are valued for producing recyclable by-products and offering high yields, sometimes quantitatively, in short reaction times. researchgate.net The choice of oxidant and conditions can influence the reaction's regioselectivity. iitm.ac.inresearchgate.net
| Method | Oxidant/Catalyst | Key Features | Typical Yields |
|---|---|---|---|
| Metal-Catalyzed | FeCl₃ | Cost-effective and commonly used for synthesizing 3,3'-bicarbazole. chemicalbook.comchemicalbook.com | Good |
| Metal-Catalyzed | F₁₆PcFe / MsOH | Used in sequential reactions to form 1,1'-bicarbazoles. researchgate.net | Moderate to Good |
| Metal-Free | DDQ or Chloranil / H⁺ | Recyclable by-products, rapid reaction, and can provide quantitative yields. iitm.ac.inresearchgate.net | Good to Excellent |
Mechanistic Considerations in Bicarbazole Core Synthesis
The mechanism of oxidative coupling for bicarbazole formation is generally understood to proceed through a radical cation intermediate. researchgate.net The process begins with an initial single-electron transfer (SET) from the electron-rich carbazole molecule to the oxidant (e.g., DDQ or a metal catalyst), generating a carbazole radical cation. researchgate.net
Two of these radical cations then dimerize through a C-C bond formation. The position of this coupling (e.g., 3,3', 1,3', or 4,4') is governed by the electronic and steric properties of substituents on the carbazole ring. iitm.ac.inresearchgate.net For instance, the electronics of the carbazole can dictate the regioselectivity between 3,3'- and 1,3'-bicarbazole formation. iitm.ac.in Following dimerization, a rearomatization step, involving the loss of two protons, yields the final stable bicarbazole product. This mechanism has been supported by spectroscopic evidence, including UV-vis-NIR absorption and EPR spectroscopy, which has helped to trace the transient radical cation species. researchgate.net In some photochemical pathways, a substitutive radical nucleophilic (SRN1) mechanism has been proposed for the formation of the carbazole ring system. researchgate.net
Introduction of Diamine Functionality: Direct and Indirect Amination Routes
Once the bicarbazole core is established, or by using a pre-functionalized precursor, the amino groups must be installed at the 3 and 3' positions. This is most commonly achieved via C-N cross-coupling reactions or through indirect methods involving the reduction of other nitrogen-containing functional groups. A highly effective indirect route involves the synthesis of 3,3'-dinitro-4,4'-bicarbazole, followed by the chemical reduction of the nitro groups to the desired diamine.
Palladium-Catalyzed C-N Cross-Coupling Methodologies (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgnih.gov This reaction could be applied to synthesize the target diamine by coupling a 3,3'-dihalo-4,4'-bicarbazole with an ammonia (B1221849) equivalent.
The generally accepted catalytic cycle involves three key steps: youtube.com
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond of the substrate, forming a Pd(II) complex. youtube.comlibretexts.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. youtube.com
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium. Bulky, electron-rich phosphine (B1218219) ligands are known to dramatically improve reaction outcomes. youtube.com
| Ligand Generation | Examples | Key Characteristics |
|---|---|---|
| Bidentate Phosphines | BINAP, DPPF | Provided the first reliable extension to primary amines and are believed to prevent catalyst dimerization. wikipedia.org |
| Sterically Hindered Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active, bulky, and electron-rich ligands that stabilize the catalyst and facilitate rapid oxidative addition and reductive elimination. youtube.com |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Serve as strong electron-donating ligands that can be effective in challenging amination reactions. organic-chemistry.org |
Copper-Mediated Amination Protocols (e.g., Ullmann-type Reactions)
The Ullmann reaction is a classical method for C-N bond formation that utilizes copper as the catalyst. organic-chemistry.orgresearchgate.net While traditional Ullmann condensations required harsh conditions such as high temperatures and polar solvents, modern protocols have significantly improved their utility. tcichemicals.comnih.gov
The development of ligand-assisted Ullmann-type reactions has enabled these couplings to proceed at much lower temperatures, sometimes even at room temperature, with a broader range of substrates. tcichemicals.comnih.gov Diamine ligands, in particular, have been shown to be highly effective in promoting copper-catalyzed aminations of aryl halides. tcichemicals.comnih.gov These ligands coordinate to the copper center, generating an electron-rich complex that facilitates a more rapid oxidative addition step. tcichemicals.com This approach offers an inexpensive and less toxic alternative to palladium-based systems. tcichemicals.com The synthesis of various N-aryl carbazole derivatives has been achieved using copper-catalyzed coupling reactions. mdpi.comresearchgate.net
| Reaction Type | Conditions | Substrate Scope | Key Limitations |
|---|---|---|---|
| Classical Ullmann | High temperatures (>150-200 °C), polar solvents, stoichiometric copper. organic-chemistry.orgtcichemicals.com | Primarily limited to activated aryl iodides and bromides. tcichemicals.com | Harsh conditions, poor functional group tolerance, often requires excess reagents. tcichemicals.com |
| Modern Ullmann-type | Mild temperatures (RT to 110 °C), various solvents, catalytic copper, use of ligands (e.g., diamines, phenanthrolines). tcichemicals.comnih.gov | Broadened to include aryl chlorides and a wider range of nucleophiles. tcichemicals.com | Ligand screening may be necessary; reaction rates can be slower than palladium systems. |
Regioselective Functionalization Techniques for Diamine Incorporation
Achieving the precise 3,3'-diamino substitution pattern on the 4,4'-bicarbazole core requires stringent control over regioselectivity. This is typically accomplished not by direct amination of the final bicarbazole core, but by using carbazole precursors where the substitution pattern is already defined.
A common and effective strategy involves:
Nitration: Starting with a 4-halocarbazole, electrophilic nitration is performed. The directing effects of the carbazole nitrogen and the halogen typically guide the nitro group to the 3-position, yielding a 4-halo-3-nitrocarbazole intermediate.
Ullmann Homocoupling: Two molecules of the 4-halo-3-nitrocarbazole are then coupled using classical Ullmann conditions (copper bronze at high temperature) to form the 4,4'-bicarbazole linkage. This creates the 3,3'-dinitro-4,4'-bicarbazole skeleton with perfect regiocontrol.
Reduction: The final step is the reduction of the two nitro groups to the corresponding diamines. This is readily achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.
Other advanced methods for regioselective functionalization in heterocyclic chemistry could also be adapted. For instance, iridium-catalyzed C-H borylation can introduce boron functionalities at specific positions on an aromatic ring, which can then be converted to amino groups. nih.govdiva-portal.org Similarly, the Cadogan reaction, which involves the reductive cyclization of a nitroarene, offers a regioselective route to fused carbazole systems and could be envisioned in strategies to build complex carbazole structures. nih.govdiva-portal.org
Compound Name Reference Table
| Abbreviation/Common Name | Systematic Name |
|---|---|
| 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine | This compound |
| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |
Advanced Derivatization Strategies for Bicarbazole-Diamine Scaffolds
The inherent versatility of the this compound core structure allows for extensive chemical modification. These modifications are crucial for fine-tuning the electronic, optical, and stereochemical properties of the resulting materials. Advanced derivatization strategies focus on the nitrogen atoms of the carbazole units, the aromatic backbone, and the introduction of chirality, enabling the synthesis of a diverse library of compounds with tailored functionalities.
N-Alkylation and N-Arylation Approaches on the Bicarbazole Nitrogen Atoms
Modification at the 9- and 9'-positions of the bicarbazole scaffold is a primary strategy to influence the solubility, solid-state packing, and electronic characteristics of the molecule. N-alkylation and N-arylation are the most common methods employed for this purpose, utilizing various catalytic and non-catalytic reaction conditions.
N-Alkylation introduces aliphatic chains to the carbazole nitrogens. This is often achieved through nucleophilic substitution reactions where the deprotonated carbazole nitrogen acts as a nucleophile towards an alkyl halide. Common bases used for deprotonation include potassium hydroxide (B78521) and potassium carbonate. nih.gov Microwave-assisted synthesis in dry media has also been reported as a rapid and efficient method for the N-alkylation of carbazole, a reaction that can be adapted for bicarbazole systems. researchgate.net The introduction of alkyl groups, such as ethyl, butyl, pentyl, hexyl, 2-ethylhexyl, and octyl, primarily serves to enhance the solubility of the bicarbazole derivatives in common organic solvents, which is critical for solution-based processing of materials. nih.gov For instance, the synthesis of 9-alkyl-9′H-3,3′-bicarbazoles is a key intermediate step before further functionalization. nih.gov
N-Arylation involves the formation of a C-N bond between the bicarbazole nitrogen and an aromatic ring. This strategy significantly impacts the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, by extending the π-conjugation of the system. Palladium- and copper-catalyzed cross-coupling reactions are the predominant methods for N-arylation. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this transformation, allowing for the coupling of aryl halides with the bicarbazole nitrogen. conicet.gov.arresearchgate.net Similarly, copper-catalyzed methods, often using copper(I) iodide (CuI) as a catalyst, provide an alternative and sometimes more cost-effective route to N-arylated carbazoles. conicet.gov.ar The choice of ligands, solvents, and bases is critical for optimizing the reaction yield and scope. nih.gov A notable example is the synthesis of 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole, which has been investigated for its hole-transporting properties. researchgate.net Furthermore, bulky substituents like the adamantane (B196018) group have been introduced via N-arylation to improve the thermal stability and film-forming characteristics of bicarbazole-based materials. rsc.org
| Reaction Type | Reagents and Conditions | Purpose of Derivatization | Compound Example |
| N-Alkylation | Alkyl halides (e.g., ethyl bromide, octyl bromide), Base (e.g., KOH, K2CO3), Solvent (e.g., THF) | Increase solubility, Improve film-forming properties | 9-Ethyl-9′H-3,3′-bicarbazole |
| N-Arylation | Aryl halides (e.g., iodobenzene), Catalyst (e.g., Pd(OAc)2, CuI), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu, K3PO4) | Tune electronic properties (HOMO/LUMO), Enhance thermal stability, Improve charge transport | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |
| N-Arylation | 4-Fluorobenzophenone (B154158), K2CO3, DMSO | Introduce electron-accepting moiety | 4-(9'-Ethyl-[3,3']-bicarbazol-9-yl)benzophenone |
Incorporation of Electron-Donating and Electron-Withdrawing Moieties onto the Bicarbazole-Diamine Framework
Modulating the electronic nature of the bicarbazole-diamine framework is essential for its application in optoelectronic devices. This is achieved by strategically attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic core. This derivatization creates donor-acceptor (D-A) type structures, which can lead to materials with properties like thermally activated delayed fluorescence (TADF). ktu.edu
Electron-Donating Groups (EDGs): The bicarbazole unit itself is electron-rich and acts as a strong electron donor. nih.gov Further enhancement of the electron-donating character can be achieved by introducing additional donor moieties. A common strategy is the N-arylation of the bicarbazole nitrogens with electron-rich aromatic rings. For example, attaching diphenylamine (B1679370) groups results in compounds like 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline), which exhibit high HOMO energy levels beneficial for hole injection in electronic devices. researchgate.netktu.eduglpbio.com Alkoxy and alkyl groups also function as EDGs, primarily influencing solubility and morphology. ktu.edu
Electron-Withdrawing Groups (EWGs): The introduction of EWGs is crucial for creating bipolar molecules with separated HOMO and LUMO, a key feature for host materials in organic light-emitting diodes (OLEDs). EWGs are typically introduced through cross-coupling reactions at various positions on the bicarbazole skeleton. Benzophenone, a well-known electron acceptor, has been incorporated by reacting mono-alkylated 3,3'-bicarbazoles with 4-fluorobenzophenone in a nucleophilic substitution reaction. nih.gov Other potent EWGs include cyano-substituted phenyl rings, such as (trifluoromethyl)benzonitrile, which can be coupled to the bicarbazole core to produce efficient TADF emitters. ktu.edu The regioselectivity of these substitutions is important, as the position of the EWG can significantly affect the electronic and photophysical properties of the final molecule. acs.org
| Moiety Type | Synthetic Strategy | Example Moiety | Resulting Property |
| Electron-Donating | N-Arylation with electron-rich arylamines | Diphenylamine | Enhanced hole-transporting properties, High HOMO level |
| Electron-Donating | N-Alkylation | Ethyl, Butyl, Octyl | Increased solubility, Improved processability |
| Electron-Withdrawing | Nucleophilic substitution with fluorinated aromatics | Benzophenone | Creation of donor-acceptor structure, Bipolar charge transport |
| Electron-Withdrawing | C-N coupling with cyano-substituted aromatics | (Trifluoromethyl)benzonitrile | Thermally Activated Delayed Fluorescence (TADF) |
Stereoselective Synthesis of Chiral Bicarbazole-Diamine Derivatives
The introduction of chirality into the bicarbazole-diamine scaffold can lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), and can influence the morphology of thin films. Chirality in bicarbazole derivatives can arise from two main sources: the presence of stereogenic centers in substituents or the existence of axial chirality due to restricted rotation around the C-C single bond connecting the two carbazole units.
While the direct stereoselective synthesis of chiral this compound derivatives is a specialized area, general principles for the asymmetric synthesis of chiral diamines can be applied. nih.govnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, copper-catalyzed reductive coupling of imines has been shown to be a highly stereoselective method for preparing chiral 1,2-diamines. nih.govnih.gov Another approach involves the diastereoselective nucleophilic addition to chiral N-tert-butanesulfinimines, which can be transformed into chiral vicinal diamines. cas.cn
More directly related to the bicarbazole framework is the synthesis of axially chiral derivatives. The rotational barrier around the pivotal C4-C4' bond can be high enough to allow for the isolation of stable atropisomers, especially when bulky groups are present at the positions ortho to the interannular bond. The synthesis of axially chiral bibenzo[b]carbazole derivatives has been achieved through palladium- and iridium-catalyzed direct C-H functionalization reactions, demonstrating a pathway to chiral bicarbazole-type structures. researchgate.net The development of synthetic methods that can control the axial chirality of the bicarbazole backbone itself, particularly in the presence of the diamine functionality, is a key area of ongoing research. Such stereoselective syntheses are critical for accessing materials with predictable and highly controlled three-dimensional structures. acs.orgresearchgate.net
| Chirality Type | Synthetic Approach | Key Features | Potential Application |
| Central Chirality | Asymmetric synthesis using chiral auxiliaries or catalysts on side chains | Introduction of stereogenic centers on substituents attached to the bicarbazole core. | Chiral sensors, Asymmetric catalysis |
| Axial Chirality | Atroposelective synthesis via catalyzed C-H functionalization or coupling reactions | Control of the dihedral angle between the two carbazole planes, resulting in stable atropisomers. | Circularly Polarized Luminescence (CPL), Chiral recognition |
Theoretical and Computational Investigations of 9h,9 H 4,4 Bicarbazole 3,3 Diamine and Its Derivatives
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical and physical properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energy levels and spatial distribution are critical in determining a molecule's electronic properties, such as its ability to donate or accept electrons and its behavior in electronic devices.
For bicarbazole derivatives, DFT calculations consistently show that the HOMO is typically localized on the electron-rich carbazole (B46965) core, which acts as the primary electron-donating moiety. researchgate.netdoi.orgscispace.com The LUMO, conversely, tends to be distributed on the acceptor parts of the molecule or bridging units. researchgate.netdoi.org For instance, in donor-acceptor type molecules incorporating bicarbazole, the HOMO resides on the bicarbazole unit while the LUMO is located on the acceptor group. researchgate.net This spatial separation of HOMO and LUMO is a key characteristic for materials used in organic light-emitting diodes (OLEDs), as it facilitates efficient charge transfer. nih.gov
The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that influences the molecule's color, reactivity, and stability. irjweb.com A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. nih.gov DFT calculations allow for the precise determination of these energy levels for various bicarbazole derivatives, establishing clear structure-property relationships. For example, modifying substituents on the carbazole nitrogen or at other positions can systematically tune the HOMO and LUMO energy levels. scispace.com
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Carbazole-Based Derivatives from DFT Calculations
| Compound Type | HOMO Location | LUMO Location | Calculated Energy Gap (eV) | Reference |
| Carbazole-Phenanthroimidazole | Carbazole Dyad | Phenanthroimidazole | ~3.5 | researchgate.net |
| Carbazolone Derivative | Carbazolone Moiety | Benzylidene Part | 4.03 | doi.org |
| Bicarbazole-Benzophenone | Bicarbazole Unit | Benzophenone Unit | Varies with substituent | researchgate.net |
| Quinazoline Derivative | Entire Molecule | Entire Molecule | 4.82 | nih.gov |
Note: This table is illustrative, compiling typical data from computational studies on related structures to show common trends.
Understanding the behavior of molecules in their excited states is paramount for applications in photonics and electronics, such as in Thermally Activated Delayed Fluorescence (TADF) materials used in OLEDs. ktu.edu Computational modeling, particularly DFT and its time-dependent extension (TD-DFT), is used to simulate these excited states.
A key property for TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Bicarbazole derivatives are known to possess high triplet energies (ET), often around 2.8 eV, making them excellent host materials or building blocks for TADF emitters. ktu.edu
DFT calculations are also employed to map the triplet spin density, which describes the spatial distribution of the two unpaired electrons in the T₁ state. kyushu-u.ac.jp In many bicarbazole-based donor-acceptor molecules, the spin density is distributed across both the donor and acceptor moieties, which is a characteristic of charge-transfer excited states. kyushu-u.ac.jp The nature and delocalization of this spin density have a direct impact on the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), processes that are fundamental to TADF and phosphorescence. researchgate.net For instance, investigations into bicarbazole derivatives have shown that the triplet state can be delocalized over a single molecule for intramolecular TADF or across two adjacent molecules in an exciplex state. researchgate.net
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry provides a virtual laboratory to trace the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate complex reaction mechanisms, identify key intermediates, and understand the role of catalysts.
Bicarbazole derivatives and related amine compounds are often synthesized via catalytic amination reactions, such as the Buchwald-Hartwig amination. DFT calculations have been instrumental in unraveling the mechanisms of these reactions. nih.gov Studies on similar systems show that the catalytic cycle typically involves steps like oxidative addition, ligand exchange, and reductive elimination. organic-chemistry.orgresearchgate.net
Computational investigations have revealed the crucial role that carbazole-containing species can play within the catalytic cycle. For example, in certain palladium-catalyzed aminations, NH-carbazole, formed as a byproduct, can react with the palladium center to form a stable Pd–carbazolyl complex. nih.gov This complex acts as a catalyst resting state, which can regulate the concentration of the active catalytic species and minimize catalyst decomposition. nih.gov By modeling the energy barriers for each step, DFT can explain reaction rates and selectivities, guiding the design of more efficient ligands and catalysts. organic-chemistry.orgnih.govresearchgate.net
The way molecules pack together in the solid state is governed by non-covalent intermolecular interactions, such as π–π stacking, hydrogen bonding, and van der Waals forces. These interactions are critical for determining the bulk properties of a material, including charge mobility in organic semiconductors.
Computational methods can predict and analyze these interactions to understand the resulting supramolecular assembly. nih.gov For carbazole-based molecules, π–π stacking is a dominant interaction due to their extended aromatic systems. nih.gov X-ray crystallography combined with computational analysis of bicarbazole derivatives has revealed detailed packing motifs, including face-to-face and edge-to-face π–π interactions that connect molecules into three-dimensional networks. nih.gov The distance and geometry of these interactions, which can be calculated and visualized, directly influence the electronic coupling between adjacent molecules and, consequently, the material's performance in electronic devices. nih.gov
Prediction of Molecular Properties and Structure-Property Relationships through Computational Methods
A primary goal of computational chemistry is to predict the properties of yet-to-be-synthesized molecules and to establish clear relationships between a molecule's structure and its function. nih.govbeilstein-journals.org This predictive power significantly accelerates the materials discovery process.
For bicarbazole derivatives, theoretical calculations are used to systematically investigate how structural modifications impact electronic and photophysical properties. researchgate.net Key structural variables include the point of linkage between the two carbazole units (e.g., 2,2'-, 3,3'-, or 4,4'-), the nature of any bridging spacer, and the type and position of substituents. researchgate.netmdpi.com
Computational studies have established that:
Linkage Position: The connectivity of the carbazole units significantly affects the extent of π-conjugation and the donor ability. For example, linkage at the 3-position often enhances the electron-donating character of the molecule. researchgate.net
Substituents: Attaching electron-donating or electron-withdrawing groups can precisely tune the HOMO/LUMO energy levels, the energy gap, and charge transport properties. scispace.com
Molecular Geometry: The dihedral angle between the two carbazole units influences the degree of electronic communication and can be controlled to achieve desired properties, such as maintaining a high triplet energy while extending conjugation. ktu.edu
These computational models, often validated by experimental data from techniques like cyclic voltammetry and UV-vis spectroscopy, provide a robust framework for the rational design of new 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine derivatives with tailored properties for specific applications. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 9h,9 H 4,4 Bicarbazole 3,3 Diamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine. ipb.pt Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) rings and the amine (-NH₂) protons. The chemical shifts (δ) of the carbazole protons are influenced by the electronic environment and their position relative to the nitrogen atom and the other carbazole unit. ipb.pt The protons on the benzene (B151609) rings of the carbazole moiety typically appear in the downfield region (around 7.0-8.5 ppm). The amine protons would likely appear as a broader signal, the position of which can be sensitive to solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would display unique resonances for each carbon atom in a distinct electronic environment. The symmetry of the molecule simplifies the spectrum to some extent. ipb.pt Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic part of this molecule.
2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each carbazole ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are critical for definitively assigning the signals of the quaternary carbons and confirming the 4,4'-linkage between the carbazole units and the 3,3'-positions of the amine groups.
Table 1: Representative NMR Data for Structural Assignment
This table illustrates the type of data obtained from NMR analysis for the structural confirmation of this compound. Note: These are hypothetical values for illustrative purposes.
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Purpose |
| ¹H | 1D NMR | 7.0 - 8.5 | Aromatic Protons |
| 3.5 - 5.0 | Amine Protons (-NH₂) | ||
| 10.0 - 11.5 | Carbazole Protons (-NH) | ||
| ¹³C | 1D NMR | 100 - 150 | Aromatic & Quaternary Carbons |
| ¹H-¹H | COSY | Cross-peaks | Identifies neighboring protons on the carbazole rings. |
| ¹H-¹³C | HSQC | Cross-peaks | Correlates aromatic protons to their directly attached carbons. |
| ¹H-¹³C | HMBC | Cross-peaks | Confirms connectivity across multiple bonds, crucial for assigning quaternary carbons and linkage points. |
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the verification of the molecular identity and the assessment of the purity of synthesized this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range.
For this compound, with a molecular formula of C₂₄H₁₈N₄, HRMS is used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. ktu.edu A close match between these two values provides strong evidence for the correct elemental composition, thereby confirming the identity of the compound. Ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ktu.edu
Furthermore, HRMS serves as a powerful method for purity assessment. The high resolution allows for the separation of the target compound's signal from those of impurities, even if their nominal masses are very similar. The absence of significant signals other than the expected molecular ion peak and its isotopic pattern indicates a high degree of purity.
Table 2: Molecular Confirmation via High-Resolution Mass Spectrometry
This table details the expected HRMS data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₄ | bldpharm.com |
| Molecular Weight (Nominal) | 362.43 g/mol | bldpharm.com |
| Calculated Exact Mass | 362.1531 | - |
| Ionization Mode | EI or ESI | ktu.edu |
| Expected Result | Measured m/z value matches calculated exact mass within a low ppm error. |
Electrochemical Characterization Techniques
The electrochemical properties of this compound are fundamental to its performance in electronic devices. These properties are primarily investigated using cyclic voltammetry and spectroelectrochemistry.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of molecules. epstem.net For this compound, CV measurements are typically performed in a three-electrode cell containing a solution of the compound, a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate), a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺). ktu.edu
By scanning the potential, the CV experiment reveals the oxidation and reduction potentials of the compound. The carbazole and amine moieties are electron-rich and thus susceptible to oxidation. The voltammogram for this compound is expected to show one or more oxidation waves, corresponding to the removal of electrons to form radical cations and potentially dications. The reversibility of these redox processes can be assessed by the separation between the anodic (oxidation) and cathodic (reduction) peak potentials and the ratio of their peak currents. srce.hr
From the onset potential of the first oxidation wave, the Highest Occupied Molecular Orbital (HOMO) energy level or ionization potential (IP) can be estimated. mdpi.comktu.edu This parameter is critical for evaluating the material's suitability as a hole-transporting or emissive layer in organic light-emitting diodes (OLEDs) by determining the energy barrier for hole injection from an adjacent layer.
Table 3: Typical Cyclic Voltammetry Experimental Parameters and Data
This table outlines the setup and expected outcomes from a CV analysis of this compound.
| Parameter | Typical Specification/Value | Purpose |
| Working Electrode | Glassy Carbon or Platinum | Provides the surface for redox reactions. |
| Reference Electrode | Ag/AgCl or Ag/Ag⁺ | Provides a stable potential for reference. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent | Dichloromethane (B109758) or Acetonitrile | Dissolves the compound and electrolyte. |
| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Ensures conductivity of the solution. |
| Scan Rate | 50 - 200 mV/s | Varies the speed of the potential sweep to study reaction kinetics. srce.hr |
| Derived Data | Oxidation Potential (Eₒₓ), HOMO Level (eV) | To understand redox stability and energy level alignment in devices. epstem.net |
Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, typically UV-Vis absorption spectroscopy, to study the properties of electrochemically generated species. dntb.gov.uabattery-power.eu This technique is particularly powerful for investigating the nature of the charged states (radical cations, dications) of this compound.
In a spectroelectrochemical experiment, a potential is applied to a solution of the compound in a specialized cell that allows a light beam to pass through it. acs.org As the compound is oxidized, changes in the UV-Vis absorption spectrum are recorded in situ. The formation of the radical cation (and subsequently the dication) is accompanied by the appearance of new, characteristic absorption bands, often at longer wavelengths in the visible or near-infrared (NIR) region. battery-power.eu These new bands are associated with charge transfer transitions within the oxidized molecule. rsc.org
By analyzing these spectral changes as a function of the applied potential, researchers can identify the spectroscopic signatures of the different oxidation states. rsc.org This information is crucial for understanding charge transport mechanisms and the stability of the charged species, which are key factors in the operational lifetime of electronic devices.
Photophysical Characterization Approaches
The interaction of this compound with light is a key aspect of its functionality, especially in optoelectronic applications. UV-Vis spectroscopy is the primary method used to probe its ground-state electronic properties.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum provides insights into the electronic transitions from the ground state to various excited states. researchgate.net For organic molecules like this compound, the primary absorptions in the 200-400 nm range are typically due to π → π* and n → π* transitions. libretexts.org
The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands corresponding to π → π* transitions within the extensive conjugated π-system of the bicarbazole core. acs.org The linkage at the 4,4'-positions extends the conjugation between the two carbazole units, which typically results in a red-shift (shift to longer wavelengths) of the absorption bands compared to a single carbazole monomer.
The presence of the electron-donating amine groups (-NH₂) can introduce n → π* transitions, although these are often weaker and may be masked by the more intense π → π* bands. These groups can also influence the energy of the π → π* transitions, potentially leading to further shifts in the absorption maxima (λₘₐₓ). researchgate.net In some cases, intramolecular charge transfer (ICT) can occur from the donor (amine) to the acceptor (carbazole) parts of the molecule, giving rise to a distinct absorption band. acs.org The optical bandgap of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum.
Table 4: Expected UV-Vis Absorption Data
This table summarizes the types of electronic transitions that could be observed for this compound. Note: Wavelengths are illustrative.
| Absorption Maxima (λₘₐₓ) | Transition Type | Origin |
| ~290-350 nm | π → π | Electronic transitions within the conjugated bicarbazole aromatic system. acs.orglibretexts.org |
| ~350-400 nm | n → π / ICT | Transition involving non-bonding electrons of the amine groups or intramolecular charge transfer. acs.orglibretexts.orgresearchgate.net |
Photoluminescence and Time-Resolved Emission Spectroscopy for Excited State Dynamics
Photoluminescence (PL) and time-resolved emission spectroscopy are indispensable tools for probing the electronic transitions and excited-state lifetimes of materials derived from this compound. These techniques provide fundamental insights into the efficiency of light emission and the dynamic processes that follow photoexcitation.
Derivatives of the bicarbazole scaffold are widely investigated as host materials, emitters, and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). mdpi.com The photoluminescence spectra of these compounds typically show emission in the blue to green region of the electromagnetic spectrum. For instance, structural isomers like 9,9′-di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) exhibit similar optical properties in solution but distinct photoluminescence characteristics in thin films, a crucial factor for device performance. mdpi.com
A significant area of research is the development of bicarbazole derivatives that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netacs.orgacs.org In TADF materials, a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons via reverse intersystem crossing (RISC). acs.org This process dramatically enhances the internal quantum efficiency of OLEDs. For example, the compound 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3) demonstrates an extremely small singlet-triplet energy gap, leading to intense TADF. researchgate.netacs.orgacs.org
Time-resolved emission spectroscopy is used to measure the decay kinetics of the excited states, providing lifetimes that can range from picoseconds to microseconds. nih.gov Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements. researchgate.net The analysis of fluorescence decay curves helps to distinguish between different emissive species and phenomena, such as prompt fluorescence, delayed fluorescence, and phosphorescence. researchgate.netacs.org For instance, transient absorption spectroscopy on related carbazole derivatives reveals excited state absorption features that persist for nanoseconds, confirming the charge-transfer nature of the excited state. researchgate.net
Table 1: Photophysical Properties of Selected Bicarbazole Derivatives
| Compound | Emission Max (λem) in Film (nm) | Photoluminescence Quantum Yield (PLQY) | Excited State Lifetime | Key Feature |
|---|---|---|---|---|
| BCz-tBuPh | - | - | - | Host for green PhOLEDs mdpi.com |
| pCNBCzoCF3 | - | - | - | Intensive TADF researchgate.netacs.orgacs.org |
| di[diC12-G1]BT | - | - | - | Red light-emitting dendrimer sut.ac.th |
Circularly Polarized Luminescence (CPL) Spectroscopy for Chiral Systems
Circularly Polarized Luminescence (CPL) is a specialized photoluminescence technique that measures the differential emission of left- and right-handed circularly polarized light from chiral luminophores. oaepublish.com It provides information about the stereochemistry of the excited states of chiral molecules. The bicarbazole unit, being atropisomeric, is an excellent scaffold for designing chiral molecules capable of exhibiting CPL. researchgate.net
The key metric in CPL spectroscopy is the luminescence dissymmetry factor (g_lum), which is defined as 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left- and right-handed circularly polarized emission, respectively. Materials with high g_lum values are sought after for applications in 3D displays, chiral sensors, and information encryption. nih.gov
Researchers have successfully synthesized helically chiral molecules based on the 4,4′-bicarbazole scaffold that exhibit significant CPL activity. researchgate.net For example, a CPL-active scaffold with a 4,4'-bicarbazole unit showed a large Stokes shift and a g_lum value of 0.9 × 10⁻³. researchgate.net By connecting chiral bicarbazole donors to acceptor units, it is possible to create materials that combine CPL with TADF properties, leading to the development of highly efficient circularly polarized OLEDs (CP-OLEDs). researchgate.netmdpi.com These materials leverage the chirality of the bicarbazole unit to induce circularly polarized emission, while the TADF mechanism ensures high efficiency. researchgate.net
Table 2: CPL Properties of Chiral Bicarbazole-Based Systems
| System | Emission Wavelength (nm) | g_lum Value | Application |
|---|---|---|---|
| Helically chiral 4,4′-bicarbazole scaffold | - | 0.9 × 10⁻³ | Chiroptical probes researchgate.net |
| Chiral bicarbazole donors with acceptor units | - | - | CP-TADF emitters researchgate.net |
| Chiral 1,2-diaminocyclohexane-based carbazole derivatives | 420–610 | - | Multi-color CPL mdpi.com |
Thermal Analysis Techniques for Material Science Contexts
The thermal stability of organic materials is a critical parameter for their practical application in electronic devices, which often operate at elevated temperatures. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are routinely used to evaluate the thermal properties of bicarbazole derivatives.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.gov For amorphous or semi-crystalline organic materials, DSC is primarily used to determine the glass transition temperature (T_g) and the melting temperature (T_m). acs.org
The glass transition temperature is particularly important for materials used in OLEDs, as a high T_g is indicative of good morphological stability. Materials with a high T_g are less likely to crystallize or deform during device operation, which can lead to device failure. Bicarbazole derivatives often exhibit high T_g values, contributing to their suitability as robust host materials in OLEDs. mdpi.com For instance, DSC analysis of pyrene-pyridine derivatives, another class of OLED materials, showed T_g values as high as 202 °C, indicating excellent morphological stability. acs.org The optimization of DSC experimental parameters, such as sample mass and heating rate, is crucial for obtaining accurate and reproducible measurements of these phase transitions. mdpi.com
Thermogravimetric Analysis (TGA) for Decomposition Pattern Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of materials. The key parameter obtained from a TGA curve is the decomposition temperature (T_d), which is often defined as the temperature at which the material loses 5% of its initial weight. acs.org
A high decomposition temperature is essential for materials that undergo thermal evaporation during the fabrication of OLED devices and for ensuring the long-term operational stability of the device. Bicarbazole derivatives generally exhibit high thermal stability. For example, TGA studies on 9,9′-di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and its tert-butyl isomer (BCz-tBuPh) confirm their high decomposition temperatures, making them suitable for device applications. researchgate.net Similarly, other hole-transporting materials based on pyrene-pyridine have shown T_d values exceeding 350 °C. acs.org
Table 3: Thermal Properties of Selected Bicarbazole and Related Derivatives
| Compound | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Decomposition Temp. (T_d, 5% loss, °C) |
|---|---|---|---|
| BCz-nBuPh | - | - | >400 (from graph) researchgate.net |
| BCz-tBuPh | - | - | >400 (from graph) researchgate.net |
| Py-Me | Not observed | 210 | 367 acs.org |
| Py-Br | 202 | 245 | 249 acs.org |
Morphological and Structural Analysis of Derived Materials and Films
The performance and longevity of optoelectronic devices are critically dependent on the morphology and structural integrity of the thin organic films that comprise them. Therefore, detailed characterization of the film surface is essential.
Atomic Force Microscopy (AFM) for Film Topography
Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface morphology of thin films with nanoscale resolution. nih.gov It operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface, such as van der Waals forces. nih.gov This allows for the generation of a three-dimensional topographic map of the surface.
In the context of materials derived from this compound, AFM is used to evaluate the quality of thin films prepared by methods like spin-coating or vacuum deposition. Key parameters extracted from AFM images include root-mean-square (RMS) surface roughness and particle size distribution. Smooth and uniform films are generally required to prevent electrical shorts and ensure efficient charge injection and transport across interfaces in devices like OLEDs.
Advanced analysis of AFM images, such as multifractal analysis, can provide deeper insights into the complexity and non-uniformity of the surface morphology. researchgate.net Studies on diamond-like carbon (DLC) films have shown that multifractal analysis can effectively characterize the surface texture and relate it to deposition conditions. researchgate.net Such analyses could be invaluable for optimizing the deposition processes for bicarbazole-based films to achieve desired surface properties for high-performance electronic devices.
Table of Compounds Mentioned
| Abbreviation/Name | Full Chemical Name |
| BCz-nBuPh | 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole |
| BCz-tBuPh | 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole |
| pCNBCzoCF3 | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) |
| di[diC12-G1]BT | 4,7-bis(3'',6''-di-tert-butyl-9,9'-didodecyl-9H,9'H-[3,3':6',9''-tercarbazol]-6-yl) benzo[c] researchgate.netresearchgate.netvulcanchem.comthiadiazole sut.ac.th |
| Py-Me | N/A (A pyrene-pyridine derivative with a methyl group) acs.org |
| Py-Br | N/A (A pyrene-pyridine derivative with a bromine atom) acs.org |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique fundamental to determining the atomic and molecular structure of a crystal. In the context of materials science, XRD provides invaluable information about the crystal lattice, including the unit cell dimensions, space group, and the arrangement of atoms within the crystalline solid. For organic semiconductors like this compound, the degree of crystallinity and the molecular packing in the solid state are critical factors that influence charge transport properties and, consequently, device performance.
The analysis of single crystals of carbazole derivatives by XRD allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding charge mobility. While specific single-crystal XRD data for this compound has not been detailed in the available literature, studies on analogous bicarbazole compounds provide insight into the type of structural information that can be obtained. For instance, the crystal structure of 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole, a related compound, has been determined, revealing key structural parameters.
In the absence of single crystals, powder XRD (PXRD) is employed to analyze the bulk material. PXRD patterns provide a fingerprint of the crystalline phases present in a sample. The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure. Although a detailed Rietveld refinement from powder data can be complex for organic molecules, PXRD is instrumental in assessing the crystallinity and phase purity of synthesized batches of this compound.
Representative Crystallographic Data for a Related Bicarbazole Compound
To illustrate the type of data obtained from a single-crystal XRD analysis, the following table presents crystallographic information for a related bicarbazole derivative. It is important to note that these values are not for this compound but serve as an example of the detailed structural parameters that can be determined.
| Parameter | Value |
| Compound | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |
| Formula | C36H24N2 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 9.4067 |
| b (Å) | 9.6150 |
| c (Å) | 14.1821 |
| α (°) | 90.00 |
| β (°) | 104.252 |
| γ (°) | 90.00 |
| Volume (ų) | 1242.4 |
| Z | 2 |
This data is for illustrative purposes and represents a related compound. Specific crystallographic data for this compound is not available in the searched literature.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it an indispensable tool for the characterization of thin films and surfaces of organic semiconductors, where surface chemistry plays a critical role in device interfaces and performance.
In the study of this compound, XPS can be used to verify the elemental composition and stoichiometry of the synthesized material. High-resolution XPS spectra of the core levels of the constituent elements—carbon (C 1s), nitrogen (N 1s), and any other relevant elements—provide detailed information about their chemical environment. For instance, the N 1s spectrum can distinguish between the nitrogen atoms in the carbazole rings and those in the amine functional groups due to differences in their local chemical bonding and charge distribution.
While specific high-resolution XPS data for this compound are not available in the reviewed literature, studies on amino-functionalized surfaces and carbazole-containing polymers offer insights into the expected spectral features. The binding energies of the core electrons are sensitive to the chemical state of the atom. For example, the N 1s binding energy for an amine group (-NH2) is typically found at a different energy than that of the nitrogen within the carbazole heterocycle.
Expected High-Resolution XPS Data for this compound
The following table provides a hypothetical representation of the kind of data that would be obtained from a high-resolution XPS analysis of this compound, based on typical binding energies for the functional groups present in the molecule.
| Core Level | Functional Group | Expected Binding Energy (eV) |
| C 1s | C-C, C-H (in aromatic rings) | ~284.8 |
| C-N (in carbazole) | ~285.5 | |
| C-N (amine-substituted ring) | ~286.0 | |
| N 1s | N-H (in carbazole) | ~400.2 |
| -NH2 (amine group) | ~399.5 |
These are expected binding energy ranges and are for illustrative purposes. Actual experimental values for this compound may vary and are not available in the searched literature.
Quantitative analysis of the peak areas in XPS spectra allows for the determination of the elemental composition of the surface. This is crucial for confirming the purity of the material and for studying the effects of surface treatments or degradation.
Research Applications of 9h,9 H 4,4 Bicarbazole 3,3 Diamine As Advanced Molecular Building Blocks and Functional Materials Precursors
Role in Organic Electronic Materials Research
The unique photophysical and electrochemical properties of the bicarbazole scaffold have positioned 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine and its derivatives as critical components in the field of organic electronics. Its derivatives are integral to the development of high-efficiency and long-lasting organic light-emitting diodes (OLEDs) and other organic semiconductor devices.
Precursors for Organic Light-Emitting Diode (OLED) Host Materials
The 3,3'-bicarbazole structure, derivable from the diamine, is a foundational core for high-performance host materials in phosphorescent OLEDs (PHOLEDs). ktu.edumdpi.comnih.gov Host materials are crucial as they form the matrix for phosphorescent emitters (dopants), facilitating charge transport and ensuring efficient energy transfer to the dopant. The diamine functional groups on the this compound precursor allow for synthetic modification to produce various host materials.
Bicarbazole-based hosts are favored for their high triplet energy, which is essential to confine the triplet excitons on the guest phosphorescent emitter, preventing energy loss and enhancing device efficiency. mdpi.comacs.org Furthermore, these materials exhibit high thermal stability and good charge-transporting capabilities. acs.org
Researchers have synthesized and investigated various structural isomers based on the 3,3'-bicarbazole core for use in solution-processed OLEDs. mdpi.comnih.gov For example, modifying the core bicarbazole unit has led to the development of hosts like 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh). mdpi.comnih.gov OLEDs fabricated with this host material have demonstrated excellent performance metrics, as detailed in the table below.
| Performance Metric | Value | Reference |
|---|---|---|
| Maximum Current Efficiency (CE) | 43.1 cd/A | mdpi.comnih.gov |
| Maximum Power Efficiency (PE) | 40.0 lm/W | mdpi.comnih.gov |
| Maximum External Quantum Efficiency (EQE) | 12.5% | mdpi.com |
| Current Efficiency at 1000 cd/m² | 38.8 cd/A | mdpi.com |
Design Principles for Hole-Transporting Layers (HTLs) in Organic Devices
The inherent electron-donating nature and charge-carrying capability of the carbazole (B46965) moiety make its derivatives, including those synthesized from this compound, prime candidates for hole-transporting materials (HTMs). acs.org An efficient HTL must facilitate the seamless injection and transport of holes from the anode to the emissive layer while simultaneously blocking the passage of electrons.
Key design principles for developing high-performance HTLs from bicarbazole precursors include:
High Thermal and Morphological Stability: A primary cause of OLED degradation is morphological change in the organic layers due to heat generated during operation. nih.gov Designing amorphous materials with a high glass transition temperature (Tg) is critical to prevent crystallization and maintain the integrity of the thin film. nih.gov The introduction of bulky substituents onto the bicarbazole backbone is an effective strategy to enhance morphological stability. mdpi.com
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be aligned with the work function of the anode to ensure efficient hole injection. The Lowest Unoccupied Molecular Orbital (LUMO) should be high enough to create an energy barrier that blocks electrons from leaking to the anode. nih.gov Polymers derived from bicarbazolyl moieties have shown suitable ionization potentials of 5.35–5.4 eV. researchgate.net
High Hole Mobility: Efficient transport of holes is necessary to ensure a balanced charge recombination within the emissive layer. Bicarbazole-based polymers have demonstrated respectable room-temperature hole drift mobilities, typically in the range of 10⁻⁶ to 3×10⁻⁵ cm²V⁻¹s⁻¹. researchgate.net
High Triplet Energy: A high triplet energy level for the HTM is crucial, especially in PHOLEDs, to confine the high-energy triplet excitons within the emissive layer, preventing efficiency losses. nih.gov
The application of these principles in devices using carbazole-based HTMs has led to significant improvements in current efficiency, power efficiency, and external quantum efficiency. nih.gov
Exploration of Thermally Activated Delayed Fluorescence (TADF) and Exciplex Systems
The bicarbazole framework is instrumental in the design of emitters that exhibit thermally activated delayed fluorescence (TADF). acs.orgresearchgate.netktu.edu TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. The core principle of TADF material design is to achieve a very small energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). ktu.edu
The electron-donating bicarbazole unit can be chemically linked to electron-accepting moieties to create a molecule with strong intramolecular charge-transfer (ICT) character. acs.orgrsc.org This ICT state helps to minimize the ΔEST. A notable example is the bicarbazole derivative 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) (pCNBCzoCF3), which showed an extremely small ΔEST and, consequently, strong TADF emission. researchgate.netktu.edu
Furthermore, bicarbazole derivatives can form exciplexes—excited-state complexes between an electron-donating molecule and an electron-accepting molecule—at the interface of two different organic layers. researchgate.netktu.edu By combining the blue TADF emission from a bicarbazole derivative with the orange-red emission from an exciplex it forms with a hole-transporting material like m-MTDATA, researchers have successfully fabricated highly efficient "warm-white" OLEDs. researchgate.netktu.edu
| Performance Metric | Value | Reference |
|---|---|---|
| Maximum Brightness | 40,900 cd/m² | researchgate.netktu.edu |
| Maximum Current Efficiency (CE) | 53.8 cd/A | researchgate.netktu.edu |
| Maximum Power Efficiency (PE) | 19.3 lm/W | researchgate.netktu.edu |
| Maximum External Quantum Efficiency (EQE) | 18.8% | researchgate.netktu.edu |
Mechanistic Studies of Degradation in Organic Semiconductor Systems
Understanding the degradation mechanisms in organic semiconductors is paramount for improving the operational lifetime of OLEDs. acs.orgresearchgate.net Degradation can stem from intrinsic factors, such as the chemical breakdown of the organic materials, or extrinsic factors. researchgate.net The robust chemical nature of the bicarbazole unit is beneficial, but materials derived from it are not immune to degradation.
Research into the degradation of blue TADF OLEDs has pointed to a mechanism where the combination of electro-oxidation and photo-oxidation leads to the decomposition of high-energy triplet excitons. kyushu-u.ac.jp The rate of this photodegradation was observed to accelerate in the presence of a hole current, highlighting the complex interplay of electrical and photo-induced stress. kyushu-u.ac.jp
Intrinsic chemical instability can also arise from the interaction between different layers. For example, the dissociation of phosphorescent dopants can produce reactive fragments that subsequently form complexes with adjacent molecules in the HTL, leading to a decline in device performance. researchgate.net Moreover, the choice of substrate material, such as indium tin oxide (ITO) or silver (Ag), can influence the photodegradation pathways of the organic semiconductor film. rsc.org Therefore, the design of stable devices requires careful consideration of the inherent stability of the bicarbazole-derived material and its interactions with all other components in the device stack.
Monomers for Advanced Polymer Architectures
The diamine functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers, particularly high-performance polyimides.
Polyimide Synthesis and Polymerization Mechanisms with Diamine Units
Aromatic polyimides are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. titech.ac.jpresearchgate.net However, their rigid backbones often lead to poor solubility, which complicates processing. Incorporating bulky, non-coplanar structures like the bicarbazole unit into the polymer chain is a well-established strategy to enhance solubility without significantly compromising thermal properties. titech.ac.jp
The synthesis of polyimides using a diamine monomer such as this compound (or its derivatives like BCZDA) typically proceeds via a two-step polymerization mechanism: titech.ac.jpbeilstein-journals.org
Poly(amic acid) Formation: The diamine is reacted with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (MP) or N,N-dimethylacetamide (DMAc). beilstein-journals.orgoatext.com This step involves a ring-opening polycondensation to form a soluble poly(amic acid) precursor. researchgate.net
Imidization: The poly(amic acid) is then converted to the final polyimide by cyclodehydration. This can be achieved either by heating the precursor (thermal imidization) or by using chemical dehydrating agents (chemical imidization). titech.ac.jpresearchgate.net This step closes the imide ring and releases water as a byproduct. titech.ac.jp
Alternatively, a one-pot, high-temperature polycondensation can be employed to directly synthesize the polyimide. titech.ac.jp The resulting bicarbazole-containing polyimides exhibit an attractive combination of good solubility in organic solvents, high thermal stability, and strong adhesive properties, making them suitable for demanding applications in the microelectronics industry, such as insulating films and cover layers. titech.ac.jp
Development of Redox-Active and Charge-Transporting Polymers
The incorporation of the this compound unit into polymer chains is a key strategy for creating materials with inherent redox activity and charge-transporting capabilities. The carbazole moieties are well-known for their hole-transporting properties and high thermal stability, making them ideal components for organic electronics.
Researchers have synthesized polymers containing bicarbazolyl units in the main chain through methods like the Ullmann coupling reaction, reacting 9H,9'H-[3,3']bicarbazolyl with various dihalo derivatives. researchgate.net These polymers demonstrate number-average molecular weights in the range of 2500–6200 and can form glasses with transition temperatures between 57–119°C. researchgate.net The ionization potentials of these materials are typically low, around 5.35–5.4 eV, which facilitates hole injection. researchgate.net Consequently, molecularly dispersed bicarbazole-based compounds in a polymer host exhibit room-temperature hole drift mobilities on the order of 10⁻⁶ to 3x10⁻⁵ cm²/Vs at an electric field of 10⁶ V/cm. researchgate.net
The redox-active nature of the bicarbazole unit has also been exploited in the design of covalent organic frameworks (COFs) for energy storage. rsc.org By integrating bicarbazole as a monomer into crystalline porous frameworks, densely aligned redox-active arrays are created. rsc.org These frameworks benefit from large porosity and high accessibility of the redox sites, leading to synergistic structural effects and high-performance energy storage. rsc.org For instance, novel redox-active conjugated microporous polymers (CMPs) have been fabricated using bicarbazole derivatives for use as electrodes in supercapacitors. rsc.org One such polymer, BC-PT, demonstrated a high specific capacitance of 373 F g⁻¹ and excellent cyclability, retaining over 94% of its initial capacitance after 5000 cycles. rsc.org
Donor-acceptor-donor compounds based on carbazole have shown ambipolar charge transport properties, making them suitable for various organic electronic devices. ktu.edu The versatility of the bicarbazole skeleton allows for its use as a building block in conjugated porous polymers for applications like CO2 capture and the adsorption of organic dyes from water. acs.org
Table 1: Properties of Bicarbazole-Based Polymers
| Property | Value/Range | Application Context |
| Glass Transition Temperature (Tg) | 57–119°C researchgate.net | Indicates thermal stability for device fabrication. |
| Ionization Potential | 5.35–5.4 eV researchgate.net | Facilitates efficient hole injection in electronic devices. |
| Hole Drift Mobility | 10⁻⁶ to 3x10⁻⁵ cm²/Vs researchgate.net | Determines the charge-carrying efficiency in transport layers. |
| Specific Capacitance (BC-PT CMP) | 373 F g⁻¹ rsc.org | Highlights potential for high-performance energy storage. |
Rational Design of Electroactive Polymer Films
The rational design of electroactive polymer films using this compound and its derivatives focuses on tuning the material's properties for specific applications, particularly in organic light-emitting diodes (OLEDs). The goal is to create thin films with optimized electrochemical and photophysical characteristics. acs.org
The structure of the bicarbazole unit itself is a key design element. For example, 3,3'-bicarbazole derivatives are noted for their superior glass-forming ability and low ionization potentials, which are beneficial for hole injection and transport in OLEDs. chemicalbook.com The introduction of bulky substituents, such as tert-butylphenyl groups, onto the bicarbazole core can influence the photoluminescence of the resulting films. mdpi.com For instance, a solution-processed green phosphorescent OLED using a 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole host achieved a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.com
The electrochemical properties of these materials are often evaluated using cyclic voltammetry (CV) to determine the HOMO-LUMO energy levels, which are crucial for designing efficient device architectures. acs.orgmdpi.com The optical band gaps, calculated from the absorption edge in thin films, are typically around 3.32 eV for 3,3'-bicarbazole derivatives, which is sufficient to host a wide range of visible light emitters in OLEDs. mdpi.com
Furthermore, the diamine functionality of the parent compound provides a reactive handle for polymerization, allowing for the creation of conjugated polymers where the bicarbazole unit is integrated into the polymer backbone. This approach enables the synthesis of multifunctional materials that combine good thermal stability, solubility for solution processing, and desirable fluorescent and electrochemical properties for optoelectronic applications. chemicalbook.com
Supramolecular Chemistry and Self-Assembly Investigations
The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, functional architectures. The this compound system is an excellent candidate for these studies due to its potential for forming specific intermolecular interactions.
Non-Covalent Interactions in Bicarbazole-Diamine Systems
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the structure and function of biological macromolecules and synthetic supramolecular systems. ethz.ch In bicarbazole-diamine systems, the aromatic carbazole rings are prone to π-π stacking interactions, which can significantly influence the solid-state packing and electronic properties of the material. spbu.ru The amino groups provide sites for strong, directional hydrogen bonds.
The interplay of these forces is complex; while individual interactions are weak, their cumulative effect can lead to highly ordered structures. ethz.ch Theoretical studies, including DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis, are often employed to understand the nature and strength of these interactions. spbu.runih.gov For example, analysis can reveal low electron density and positive Laplacian values at bond critical points, which are characteristic of non-covalent interactions. spbu.ru These interactions are crucial in processes ranging from ligand-protein binding to the performance of organocatalysts. ethz.chspbu.ru Leveraging non-covalent interactions between a catalyst and a substrate can even control reaction selectivity, such as in site-selective C(sp³)–H oxidation. chemrxiv.org
Directed Assembly of Functional Molecular Architectures
The specific and directional nature of the interactions in bicarbazole-diamine systems allows for their use in the directed assembly of complex molecular architectures. Self-assembled monolayers (SAMs) are a prime example, where molecules spontaneously form an ordered layer on a substrate.
Carbazole-based phosphonic acids have been successfully used to form SAMs that act as hole transport layers in perovskite solar cells. rsc.org For instance, a SAM made from [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) on an indium tin oxide (ITO) electrode led to a record efficiency of 19.51% in a Cs0.25FA0.75Sn0.5Pb0.5I3 solar cell, significantly outperforming devices using the standard PEDOT:PSS layer. rsc.org These SAMs not only improve device efficiency but also enhance long-term operational stability. rsc.org The design of these molecules can be finely tuned; for example, incorporating methylthio substituents can create a favorable interfacial dipole moment and improve interaction with the perovskite layer. researchgate.net
Beyond SAMs, the bicarbazole unit has been used as a versatile building block for constructing conjugated microporous polymers (CMPs) through transition metal-catalyzed coupling reactions. acs.org These materials exhibit high surface areas and good thermal stability, making them excellent candidates for applications such as gas capture and water purification. acs.org
Catalysis Research Applications
The diamine functionality of this compound makes it a promising scaffold for the design of ligands in transition metal catalysis.
Ligand Design in Transition Metal Catalysis with Diamine Functionality
Diamine ligands have proven to be highly effective in a variety of transition metal-catalyzed reactions, particularly those involving copper. nih.govrsc.org The use of diamine ligands can significantly improve reaction conditions, allowing processes like the Goldberg amination of aryl halides to proceed under milder conditions with weaker bases and in non-polar solvents. nih.gov This has broadened the scope and utility of copper-catalyzed cross-coupling reactions for forming C-N, C-O, and C-P bonds. nih.govrsc.org
The bidentate nature of diamine ligands allows them to chelate to the metal center, which can prevent the aggregation of nucleophiles on the catalyst and lead to more efficient and selective reactions. researchgate.net This chelation effect is critical for achieving high yields and functional group tolerance. The steric and electronic properties of the ligand can be systematically varied to optimize catalytic activity for a specific transformation. The rigid bicarbazole backbone of this compound could offer a unique steric environment around the metal center, potentially leading to novel reactivity or selectivity in catalysis.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| BC-PT | A redox-active pyrene-4,5,9,10-tetraone-based Conjugated Microporous Polymer with a bicarbazole co-monomer. rsc.org |
| Br-2PACz | [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid rsc.org |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| BCz-nBuPh | 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole mdpi.com |
| BCz-tBuPh | 9,9'-di-4-tert-butylphenyl-9H,9'H-3,3'-bicarbazole mdpi.com |
| ITO | Indium tin oxide |
| MeS-4PACz | (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid researchgate.net |
Role in Atom-Efficient Organic Transformations
Atom economy is a central principle in green chemistry, emphasizing the maximization of atoms from reactants that are incorporated into the final product. In this context, this compound serves as a valuable monomer for atom-efficient polymerization reactions, particularly polycondensation. The two primary amine (-NH2) groups are key functional sites that can react with complementary functional groups, such as carboxylic acid derivatives or isocyanates, to form stable linkages with the elimination of only small molecules like water or phenol.
This diamine is an ideal candidate for synthesizing high-performance polymers such as polyimides, polyamides, and polyureas. For instance, in a non-isocyanate route for producing polyureas, a diamine can react with a carbonylation agent like diphenyl carbonate in a trans-ureation process. researchgate.net This method avoids the use of hazardous phosgene (B1210022) or isocyanates, aligning with the goals of sustainable chemistry. The reaction of this compound with a suitable dicarbonate (B1257347) would proceed via polycondensation, yielding a polyurea with the bicarbazole unit integrated into the polymer backbone. The resulting polymers are expected to possess high thermal stability and excellent optoelectronic properties, inherited from the rigid and electronically active bicarbazole core. researchgate.netresearchgate.net The incorporation of this bulky, rigid bicarbazole structure can enhance the thermal and morphological stability of the resulting polymers. researchgate.netresearchgate.net
Sensor Technology Principles and Development
The electron-rich nature and redox activity of this compound make it and its polymeric derivatives highly suitable for sensor applications. researchgate.net These materials can be integrated into devices that detect chemical species through changes in their electrical or electrochemical properties.
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. scispace.commdpi.com The design of effective chemiresistive materials based on this compound hinges on the principles of charge transport in organic semiconductors. mdpi.comuni-regensburg.de
The fundamental mechanism involves two key functions: reception and transduction. mdpi.com The receptor function is the recognition and interaction (adsorption) of analyte molecules on the material's surface, while the transducer function is the conversion of this chemical event into a measurable electrical signal (i.e., a change in resistance). mdpi.com A polymer synthesized from this compound would be a p-type semiconductor, where holes are the majority charge carriers, a characteristic property of carbazole-based materials. researchgate.net
The process unfolds as follows:
Adsorption and Charge Transfer: When the sensor is exposed to an analyte gas, the gas molecules adsorb onto the surface of the polymer film. If the analyte is an oxidizing gas (electron-accepting), it will withdraw electrons from the p-type polymer, increasing the concentration of holes and thus decreasing the material's resistance. Conversely, a reducing gas (electron-donating) will donate electrons to the polymer, neutralizing holes and increasing the resistance.
Signal Generation: The net change in charge carrier concentration due to analyte interaction modulates the bulk resistance of the material, which is measured externally as the sensor's response. uni-regensburg.de
The performance of such a sensor is enhanced by creating a porous, high-surface-area film, which allows for rapid diffusion of analyte gases and maximizes the interaction sites. mdpi.com The inherent hole-transporting ability of the bicarbazole core, combined with the potential for extended conjugation in the resulting polymer, makes materials derived from this compound promising for highly sensitive chemiresistive sensors. researchgate.netresearchgate.net
Table 1: Design Principles for Chemiresistive Sensors Based on this compound
| Principle | Description | Role of this compound Derivative |
|---|---|---|
| Receptor Function | Recognition and binding of analyte molecules on the sensor surface. mdpi.com | The electron-rich bicarbazole and amine moieties provide active sites for interaction with various analyte gases through physisorption or chemisorption. |
| Charge Carrier Modulation | Interaction with analytes causes charge transfer, altering the concentration of charge carriers (holes) in the material. uni-regensburg.de | As a p-type semiconductor, interaction with oxidizing gases increases hole concentration (decreasing resistance), while reducing gases decrease it (increasing resistance). |
| Transducer Function | Conversion of the change in charge carrier concentration into a measurable change in electrical resistance. mdpi.com | The polymer's conductivity is directly related to the hole concentration, so any change induced by the analyte is transduced into a resistance signal. |
| Charge Transport Pathway | Efficient movement of charge carriers through the material is necessary for a strong signal. | The conjugated bicarbazole units provide a robust pathway for hole transport via a hopping mechanism. researchgate.netresearchgate.net |
| Material Morphology | A high surface-to-volume ratio enhances sensitivity by maximizing exposure to the analyte. mdpi.com | Electropolymerization or solution casting can be used to create porous, nanostructured films, increasing the active surface area. frontiersin.org |
Electrochemical sensors operate by detecting changes in electrical signals (such as current or potential) that arise from a redox reaction involving the analyte at an electrode surface. rsc.org Polymers derived from this compound are intrinsically redox-active, making them excellent candidates for modifying electrodes in electrochemical sensors. mdpi.comepa.gov
The sensing mechanism relies on the electrochemical properties of the polymer film immobilized on an electrode surface. Both the carbazole nitrogen and the amine groups on the polymer backbone can undergo reversible oxidation and reduction processes. frontiersin.orgrsc.org This redox activity can be harnessed for sensing in several ways:
Direct Electrocatalysis: The polymer-modified electrode can directly catalyze the oxidation or reduction of a target analyte at a lower potential than what is required at a bare electrode. The measured catalytic current is proportional to the analyte's concentration.
Mediated Sensing: The polymer can act as a mediator, shuttling electrons between the electrode and the analyte. The analyte chemically alters the redox state of the polymer, which is then regenerated electrochemically, producing a current that correlates with the analyte concentration.
Affinity-Based Modulation: The binding of an analyte to the polymer film can hinder or enhance the movement of ions and solvent molecules necessary for charge balancing during the polymer's redox reactions. This interaction can alter the polymer's cyclic voltammogram—for instance, by shifting peak potentials or decreasing peak currents—providing a measurable signal for the analyte. rsc.org
For example, a sensor for metal ions could be developed where the coordination of the ion to the amine or carbazole sites on the polymer backbone alters the redox potential of the polymer, an effect that can be quantified using techniques like cyclic voltammetry or differential pulse voltammetry. researchgate.netresearchgate.net Similarly, changes in pH could be detected by monitoring the protonation/deprotonation of the amine groups, which directly impacts the polymer's electrochemical behavior. mdpi.com
Table 2: Principles of Electrochemical Sensing with this compound-Based Polymers
| Mechanism | Description | Example Application |
|---|---|---|
| Direct Electrocatalysis | The polymer-modified electrode lowers the activation energy for the analyte's redox reaction, generating a catalytic current. | Detection of species like hydrogen peroxide or NADH, where the polymer surface facilitates their oxidation or reduction. |
| Redox-Potential Shift | Binding of an analyte to the polymer stabilizes one of its redox states, causing a measurable shift in the formal potential of the polymer. rsc.org | Sensing of metal ions that coordinate to the amine or carbazole nitrogen sites, altering the electronic environment. researchgate.net |
| Current Attenuation/Enhancement | The analyte's interaction with the polymer film can block or facilitate ion transport, leading to a decrease or increase in the redox peak currents. | Detection of biomolecules or organic compounds that adsorb to the polymer surface and physically impede the electrochemical process. |
| Amperometric Detection | The sensor is held at a constant potential where the analyte or polymer-analyte complex undergoes a redox reaction, and the resulting current is measured. | Continuous monitoring of an analyte concentration, providing a real-time signal proportional to its presence. |
Future Research Directions and Emerging Opportunities for 9h,9 H 4,4 Bicarbazole 3,3 Diamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of bicarbazole derivatives is a mature field, yet there remains considerable scope for innovation, particularly concerning the regioselective and sustainable production of specific isomers like 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine.
Novel Synthetic Strategies: Future research will likely focus on moving beyond traditional methods, such as the oxidative coupling of carbazole (B46965) units using stoichiometric amounts of reagents like iron(III) chloride (FeCl₃), which is a common method for producing 3,3'-bicarbazoles. mdpi.comchemicalbook.com While effective, these methods can lack regioselectivity and generate significant waste. The development of novel catalytic systems, perhaps employing palladium or copper catalysts in cross-coupling reactions like Suzuki or Ullmann-type couplings, could provide more precise control over the formation of the 4,4'-linkage. researchgate.net Research into direct C-H activation methodologies represents another promising frontier, potentially offering a more atom-economical route to the bicarbazole core by eliminating the need for pre-functionalized starting materials.
Sustainable Methodologies: A significant future direction lies in the development of "green" synthetic protocols. This involves several key areas:
Catalyst Improvement: Designing heterogeneous or recyclable catalysts to minimize metal contamination in the final product and reduce costs.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as bio-based solvents or supercritical fluids like scCO₂. acs.org
Biocatalysis: Investigating the potential of engineered enzymes for selective C-N or C-C bond formation, a strategy that offers unparalleled regio- and stereoselectivity while operating in aqueous media under ambient conditions. dtu.dk
Adapting these advanced synthetic approaches will be crucial for the cost-effective, scalable, and environmentally responsible production of this compound, making it more accessible for widespread research and commercial application.
Advanced Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry has become an indispensable tool for accelerating materials discovery, and it offers immense potential for unlocking the full capabilities of this compound. mdpi.com By using predictive modeling, researchers can screen virtual libraries of derivatives and pre-select candidates with the most promising properties, thereby guiding and streamlining synthetic efforts. nih.gov
Predictive Modeling Techniques:
Density Functional Theory (DFT): DFT calculations can be employed to predict fundamental electronic properties. mdpi.com For this bicarbazole diamine, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the singlet-triplet energy gap (ΔEₛₜ), and the expected charge transport characteristics. researchgate.net This information is critical for designing materials for Organic Light-Emitting Diodes (OLEDs), as the ΔEₛₜ value, for instance, determines the potential for Thermally Activated Delayed Fluorescence (TADF). researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the molecular structure and specific functional properties. nih.gov By analyzing a series of derivatives, QSAR can identify key structural features that influence properties like solubility, thermal stability, or charge mobility, providing a clear design strategy for property optimization.
Molecular Dynamics (MD) Simulations: MD simulations can predict the morphological characteristics of thin films formed from this compound. Understanding how molecules pack in the solid state is crucial for charge transport and device stability, and MD can provide insights into film-forming ability and thermal stability, such as the glass transition temperature (Tg). mdpi.com
These computational approaches allow for the in silico design of new molecules based on the this compound scaffold, where functional groups are strategically added to the amine positions or the carbazole rings to fine-tune electronic properties for enhanced functionality in specific applications.
Table 1: Predictive Computational Models for Bicarbazole Derivatives
| Computational Method | Predicted Properties | Potential Application Area |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, singlet-triplet energy gap (ΔEₛₜ), ionization potential, electron affinity, molecular geometry. mdpi.comresearchgate.net | OLEDs (TADF emitters, hosts), organic photovoltaics (OPVs) |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, photoluminescence wavelengths, transition dipole moments. researchgate.net | Emissive materials, sensors, electrochromic devices |
| Molecular Dynamics (MD) Simulations | Thin-film morphology, glass transition temperature (Tg), molecular packing, solubility parameters. mdpi.com | Solution-processed devices, device stability analysis |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors with charge mobility, thermal stability, and biological activity. nih.gov | Materials screening, functional optimization |
Integration into Multifunctional Material Systems for Synergistic Effects
The inherent properties of this compound—a hole-transporting bicarbazole core and reactive amine sites—make it an exemplary building block for multifunctional materials where multiple properties are engineered into a single system.
Synergistic Opportunities:
Polymer and Framework Synthesis: The diamine functionality serves as a perfect anchor point for polymerization or for incorporation into covalent organic frameworks (COFs). acs.org By reacting it with various linkers (e.g., aldehydes, acid chlorides), it is possible to create highly stable, porous, and electroactive polymers or COFs. These materials could exhibit synergistic properties such as simultaneous electrical conductivity and electrochromism, making them suitable for applications in smart windows, sensors, and energy storage. acs.org
Single-Molecule Multifunctionality: The amine groups can be functionalized with electron-accepting moieties to create a molecule with an intramolecular charge transfer (ICT) character. beilstein-journals.org This can lead to interesting photophysical behaviors like solvatochromism (color changes with solvent polarity) and aggregation-induced emission (AIE). Such molecules could function as both the emitter and the host in a non-doped OLED, simplifying device architecture, or act as sensitive fluorescent probes for chemical sensing. beilstein-journals.orgktu.edu
Hybrid Materials: The compound can be integrated into hybrid organic-inorganic systems. For example, it could be grafted onto the surface of quantum dots to improve charge injection and extraction in quantum dot LEDs (QLEDs) or used as a hole-transporting layer in perovskite solar cells, where its functional groups can passivate surface defects, leading to enhanced efficiency and stability.
The ability to combine the robust electronic properties of the bicarbazole core with additional functionalities via its diamine handles is a key area for future research, promising materials with tailored, synergistic performance.
Table 2: Potential Multifunctional Systems Incorporating this compound
| Functional Unit Added to Diamine | Resulting Material System | Potential Synergistic Effect | Emerging Application |
| Di-aldehydes or Acyl Halides | Covalent Organic Frameworks (COFs) acs.org | Combines charge transport of bicarbazole with permanent porosity and high thermal stability. | Gas separation, heterogeneous catalysis, chemiresistive sensors |
| Electron-Accepting Groups | Donor-Acceptor (D-A) Molecules beilstein-journals.org | Exhibits both hole transport and tunable light emission (e.g., TADF, ICT). researchgate.net | Non-doped OLEDs, fluorescent probes, solid-state lighting |
| Polymerizable Groups (e.g., acrylates) | Cross-linked Polymer Films | Creates robust, insoluble hole-transporting layers with high thermal and morphological stability. | Solution-processed multilayer OLEDs, flexible electronics |
| Biocompatible Moieties | Bio-conjugates | Integrates fluorescence and redox activity with biological targeting. | Bio-imaging, photodynamic therapy, biosensors |
Q & A
Q. What are the primary synthetic routes for 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine, and how can reaction conditions be optimized?
The compound is synthesized via Buchwald–Hartwig amination , which enables efficient C–N coupling. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance reaction efficiency.
- Optimizing solvent systems (e.g., 1,4-dioxane) and base selection (e.g., Na₂CO₃) to improve yields .
- Introducing boronate ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) for Suzuki-Miyaura cross-coupling, enabling modular functionalization .
- Reaction temperature (reflux conditions) and time (24–48 hours) are critical for minimizing byproducts .
Q. How do spectroscopic techniques characterize the electronic properties of bicarbazole derivatives?
Key methods include:
- UV-Vis spectroscopy : Identifies absorption maxima (e.g., 310–341 nm) linked to π→π* transitions in the carbazole core .
- Photoluminescence (PL) spectroscopy : Measures emission wavelengths (e.g., 397 nm) and quantum yields (PLQY), crucial for assessing optoelectronic potential .
- Cyclic voltammetry : Determines HOMO (-5.6 eV) and LUMO (-2.2 eV) energy levels, critical for charge transport in OLEDs .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (>300°C weight loss threshold) for device integration .
Q. What role do bicarbazole derivatives play in host-guest systems for optoelectronics?
These derivatives act as:
- Host materials in OLEDs, facilitating energy transfer to emissive dopants via Förster resonance energy transfer (FRET).
- Exciplex-forming donors , pairing with electron-deficient acceptors (e.g., cyanopyridine) to generate thermally activated delayed fluorescence (TADF) for efficient electroluminescence .
- Charge-transport layers due to balanced hole/electron mobility, achieved through functionalization with electron-donating groups (e.g., methoxy or alkyl chains) .
Q. How is thermal stability assessed for bicarbazole-based materials?
- Differential scanning calorimetry (DSC) : Measures glass transition temperatures (Tg; e.g., 157°C) to evaluate amorphous phase stability .
- TGA : Quantifies decomposition thresholds (e.g., 0.5% weight loss at >300°C) under nitrogen atmospheres .
- Crystallographic analysis (e.g., single-crystal XRD): Correlates molecular packing with thermal resilience .
Q. What basic photophysical properties make bicarbazole derivatives suitable for TADF applications?
- Small singlet-triplet energy gaps (ΔEₛₜ) : Enabled by spatially separated HOMO (on carbazole donors) and LUMO (on acceptors like cyanobenzene), promoting reverse intersystem crossing (RISC) .
- High PLQY values : Up to 80% in solid-state films, driven by rigid molecular architectures that suppress non-radiative decay .
Advanced Research Questions
Q. How does the substitution pattern of bicarbazole isomers influence TADF properties?
- Positional isomerism : 3,3'- vs. 1,1'-linkages alter donor-acceptor spatial separation. For example, 3,3'-linked isomers exhibit larger ΔEₛₜ (0.1–0.3 eV) and higher PLQY due to enhanced charge transfer .
- Chiral centers : 9,9'-dimethyl substitution induces helical configurations, amplifying circularly polarized luminescence (|gₗᵤₘ| up to 2.0×10⁻³) but may reduce PLQY due to steric hindrance .
Q. What strategies improve the stability of bicarbazole-based covalent organic frameworks (COFs) under mechanical stress?
- Solvothermal synthesis : Enhances crystallinity and π-stacking in COFs, mitigating pressure-induced amorphization .
- Piezofluorochromic design : Incorporation of bicarbazole donors with flexible linkers (e.g., 1,4-phenylenediacetonitrile) enables reversible emission shifts (blue-shifted under pressure) via conformational changes .
Q. How can chiral bicarbazole emitters be designed for circularly polarized TADF (CP-TADF)?
- Rigid donor-acceptor linkages : 8-membered cyclic ether bridges between bicarbazole and acceptors (e.g., difluoroterephthalonitrile) enforce planarity, enhancing RISC efficiency .
- Solvent polarity tuning : Polar solvents stabilize charge-transfer states, modulating ΔEₛₜ and |gₗᵤₘ| values (e.g., 1.5×10⁻³ in toluene vs. 2.0×10⁻³ in DMF) .
Q. How can discrepancies in PLQY measurements for chiral bicarbazole emitters be resolved?
- Anisotropy correction : Use integrating spheres with polarization-sensitive detectors to account for emission directionality .
- Solvent annealing : Eliminate microcrystalline defects in thin films, which artificially reduce PLQY .
Q. What mechanisms govern exciton energy transfer (EET) in bicarbazole-based OLEDs?
- Donor-acceptor coupling : 6,6'-linked carbazole dimers reduce EET by increasing steric hindrance between donor and acceptor units, prolonging delayed fluorescence lifetimes (τ_d > 5 µs) .
- Dual-emitter design : Co-depositing bicarbazole hosts with cyanobenzene acceptors improves absorption coefficients (ε > 10⁴ M⁻¹cm⁻¹) and EQE (up to 17.9%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
